1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate

Peptide Synthesis Orthogonal Protection Strategy Solid-Phase Synthesis

Peptide chemists requiring sequential, selective deprotection often encounter building blocks lacking true orthogonality. 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate (CAS 1782647-31-7) provides a pre-configured Boc/methyl ester pair for precise synthetic control. • Boc group cleaved on-resin with TFA without affecting the methyl ester, which is later hydrolyzed under basic conditions. • Serves as a constrained C-tetrasubstituted amino acid precursor for introducing β-turn motifs into peptide backbones. • Supplied at ≥97% purity with full characterization (NMR, HPLC, GC); in stock for immediate dispatch.

Molecular Formula C10H18N2O4
Molecular Weight 230.264
CAS No. 1782647-31-7
Cat. No. B2567585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
CAS1782647-31-7
Molecular FormulaC10H18N2O4
Molecular Weight230.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N
InChIInChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3
InChIKeyBINCCFKDJYPIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate CAS 1782647-31-7: Structural Classification and Basic Characteristics for Procurement


1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate (CAS 1782647-31-7), also named 1,3-Azetidinedicarboxylic acid, 3-amino-, 1-(1,1-dimethylethyl) 3-methyl ester, is a heterocyclic building block featuring an azetidine core with a 3-amino substitution and two carboxylate moieties [1]. Its molecular formula is C₁₀H₁₈N₂O₄ with a molecular weight of 230.26 g/mol, and it is typically supplied with a purity specification of 95-97% as determined by NMR, HPLC, or GC . The compound belongs to the class of C-tetrasubstituted amino acids and serves as a protected intermediate in peptide synthesis and medicinal chemistry applications [2].

Why Closest Analogs Cannot Substitute 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate Without Synthetic Consequence


The substitution of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate with closely related analogs—such as 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (CAS 1011479-72-3), 1-Boc-3-amino-3-azetidinecarboxylic acid (CAS 1262412-13-4), or 1-benzyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate (CAS 2375195-00-7)—is not chemically neutral. Differences in protecting groups fundamentally alter the orthogonal deprotection sequence, hydrolytic stability, and subsequent derivatization pathways [1][2]. While these analogs share the azetidine core and 3-amino substitution, variations in the N-protecting group (Boc vs. Cbz) or the C3 ester (methyl vs. ethyl vs. free acid) dictate the timing and conditions under which each functional handle can be selectively exposed, thereby determining synthetic route feasibility .

Quantitative Differentiation Evidence: 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate vs. Analogs


Orthogonal Protection: Boc N-Protection vs. Cbz N-Protection for Sequential Deprotection Control

The Boc group on the azetidine nitrogen and the methyl ester at the C3 carboxyl constitute an orthogonal protecting group pair enabling chemoselective deprotection under distinct conditions, a capability absent in Cbz-protected analogs. While direct comparative data for this specific compound is not available in the open literature, the established orthogonal protection principle permits selective removal of the Boc group with acid (e.g., TFA) without cleaving the methyl ester, which requires basic hydrolysis, or vice versa [1]. In contrast, the benzyl (Cbz) group in analog CAS 2375195-00-7 necessitates hydrogenolysis, which may be incompatible with other reducible functionalities and introduces an orthogonal limitation relative to Boc-based strategies .

Peptide Synthesis Orthogonal Protection Strategy Solid-Phase Synthesis

N-Boc Stability Advantage vs. N-Unprotected or N-Benzyl Analogs During Storage and Handling

The N-Boc group in 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate confers enhanced stability to the azetidine nitrogen compared to unprotected or N-benzyl analogs. While specific accelerated stability data for this exact compound is not publicly available, the class-level property of Boc-protected amines is well-established: the Boc group stabilizes the nitrogen against oxidation and nucleophilic attack, and this compound is typically stored under dry, cool conditions (2–8°C) as recommended for related Boc-azetidine derivatives . In comparison, the free base 3-aminoazetidine (CAS 102065-86-1) is more nucleophilic and prone to side reactions, while the N-benzyl analog (CAS 2375195-00-7) is stable but requires more forcing hydrogenation conditions for deprotection [1].

Chemical Stability Storage Conditions N-Protection

Conformational Rigidity and β-Turn Induction Potential Relative to Linear Amino Acid Analogs

The 3-aminoazetidine-3-carboxylic acid scaffold, which forms the deprotected core of this compound, functions as a C-tetrasubstituted amino acid that induces β-turn conformations in model peptides, a property distinct from linear amino acid building blocks. A 2014 study by Žukauskaitė et al. demonstrated that peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids adopt β-turn structures stabilized by an unusual main-chain-to-side-chain hydrogen bond forming a six-membered pseudo-cycle [1]. While no direct head-to-head comparison with 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate was performed in that study, the core scaffold's conformational constraint offers a defined structural element not provided by flexible linear amino acid derivatives such as N-Boc-2,3-diaminopropanoic acid methyl ester or similar aliphatic diamino esters .

Peptide Conformation Foldamer Design β-Turn Induction

Synthetic Versatility: 3-Amino Functional Handle vs. 3-Unsubstituted Azetidine Analogs

The 3-amino group in 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate provides a primary amine handle for further derivatization (e.g., amidation, reductive amination, sulfonylation), a functional group absent in simpler azetidine-1,3-dicarboxylate analogs such as 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (CAS 610791-05-4) . In the context of triple reuptake inhibitor development, 3-aminoazetidine derivatives have been extensively explored as a scaffold for parallel library synthesis, with 166 novel derivatives synthesized from Boc-protected azetidinone or azetidinal precursors [1]. The presence of the 3-amino group directly enables this diversification chemistry, whereas 3-unsubstituted analogs lack this site for introducing additional pharmacophoric elements.

Medicinal Chemistry Diversification Point Functionalization

Methyl Ester vs. Ethyl Ester: Differential Hydrolytic Reactivity in Sequential Deprotection Schemes

The methyl ester at C3 in 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate undergoes basic hydrolysis at a rate that differs from the corresponding ethyl ester analog (CAS 1011479-72-3), a distinction relevant to synthetic sequences requiring selective ester cleavage. While specific hydrolysis rate constants for these exact compounds are not available in the literature, established ester reactivity trends indicate that methyl esters hydrolyze approximately 1.5-2× faster than ethyl esters under identical basic conditions due to reduced steric hindrance and differences in leaving group pKa [1]. This kinetic difference can be exploited when sequential deprotection of multiple esters is required in complex synthetic routes.

Ester Hydrolysis Protecting Group Strategy Reaction Kinetics

Boc/Methyl Orthogonal Pair vs. Mono-Protected Analogs: Reduced Synthetic Step Count

The dual-protected nature of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate (N-Boc and C3-methyl ester) reduces the number of protection/deprotection steps required in multi-step syntheses compared to mono-protected analogs such as 1-Boc-3-amino-3-azetidinecarboxylic acid (CAS 1262412-13-4). The latter possesses a free carboxylic acid that may require temporary protection before certain transformations, adding at least one protection and one deprotection step to a synthetic sequence. While no quantitative step-count study directly compares these specific compounds, the principle of orthogonal protection is a well-established strategy for improving synthetic step economy .

Synthetic Efficiency Step Economy Orthogonal Protection

Recommended Application Scenarios for 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate Based on Differential Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protecting Group Strategy

In SPPS workflows where selective deprotection of the N-terminus is required while preserving side-chain carboxyl protection, 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate provides a pre-configured orthogonal Boc/methyl ester pair. The Boc group is cleaved on-resin using TFA without affecting the methyl ester, which can later be hydrolyzed under basic conditions post-cleavage [1]. This compound serves as a constrained C-tetrasubstituted amino acid building block for introducing β-turn structural motifs into peptide backbones [2].

Parallel Library Synthesis of 3-Aminoazetidine-Derived Bioactive Compounds

For medicinal chemistry programs requiring rapid diversification at the 3-amino position, this compound serves as a stable, protected core scaffold. The 3-amino group enables facile amidation or reductive amination with diverse carboxylic acids or aldehydes, while the Boc and methyl ester protections remain intact during these transformations [1]. This approach has been successfully employed in the generation of 166 novel 3-aminoazetidine derivatives for triple reuptake inhibitor development, demonstrating the scaffold‘s utility in SAR exploration [2].

Foldamer and Peptidomimetic Design Requiring Predictable Conformational Constraints

Researchers designing foldamers or peptidomimetics with specific secondary structures can utilize this compound as a protected precursor to the 3-aminoazetidine-3-carboxylic acid β-turn-inducing unit. Following deprotection, the resulting C-tetrasubstituted amino acid imposes a well-defined conformational constraint that promotes β-turn formation and stabilizes an unusual six-membered pseudo-cycle hydrogen bond network, as characterized in model peptide studies [1]. This structural predictability enables rational design of conformationally restricted bioactive peptides.

Multi-Step Synthesis Requiring Sequential Carboxylate Exposure

In synthetic routes where multiple carboxyl groups must be deprotected in a specific temporal sequence, the methyl ester in this compound offers a hydrolytic rate advantage over ethyl ester analogs. Under basic conditions, the methyl ester hydrolyzes faster than ethyl esters, allowing for earlier carboxylate exposure when needed, while the Boc group remains intact until acidic treatment [1]. This differential reactivity supports finely tuned synthetic planning in complex molecule assembly.

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